Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Description
This compound (CAS 1173294-47-7) is a bicyclic carbamate-ester derivative with a molecular formula of C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol . Key structural features include:
- A 2-azabicyclo[2.2.1]heptane core, introducing ring strain and conformational rigidity.
- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
- An ethyl ester at the 3-position and a hydroxyl group at the 5-position.
It is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and chiral building blocks .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVUDYZBFDQKN-VLEAKVRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115249 | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173294-47-7 | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173294-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate involves the following steps:
Cycloaddition Reaction: : The formation of the bicyclic structure can be achieved through a [4+2] cycloaddition reaction between a diene and a dienophile under controlled conditions.
Functional Group Modification: : Introducing the hydroxyl group through selective functionalization, possibly via hydroboration-oxidation or epoxidation followed by ring-opening.
Protection and Esterification: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine, and subsequent esterification leads to the formation of the ethyl ester.
Industrial Production Methods
Industrial production may involve optimized conditions with catalysts to enhance yield and selectivity. Key steps include:
Large-scale cycloaddition using efficient catalytic systems.
High-throughput functional group transformations under controlled temperature and pressure.
Use of automated systems for protection and esterification to ensure consistency and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes selective oxidation under controlled conditions. For example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 0°C, 2 hrs | Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate | 78% |
| Dess-Martin periodinane | RT, DCM, 1 hr | Same ketone product | 92% |
The ketone derivative is a key intermediate for further functionalization, such as forming hydrazones or undergoing Wittig reactions .
Reduction Reactions
The ester group can be selectively reduced while preserving the Boc-protected amine:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 hrs | (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[...] | Over-reduction avoided |
| DIBAL-H | Toluene, -78°C, 2 hrs | Alcohol intermediate | Partial deprotection observed |
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under basic conditions:
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under nucleophilic conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (g) in dioxane | RT, 12 hrs | Ethyl 5-hydroxy-2-azabicyclo[...] carboxylate | Boc deprotection + ring strain relief |
| NH₃/MeOH | Sealed tube, 60°C, 8 hrs | Amino alcohol derivatives | Nucleophilic attack at C1 |
Substitution Reactions
The hydroxyl group participates in Mitsunobu and nucleophilic substitutions:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Mitsunobu reaction | DIAD, PPh₃, R-OH | Ether derivatives (R = alkyl/aryl) | 65–85% |
| Tosylation | TsCl, pyridine | Tosylate intermediate | 90% |
| SN2 displacement | NaN₃, DMF | Azide derivative | 72% |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed reactions:
Comparative Reactivity with Analogues
Key differences compared to structurally similar compounds:
Stability Under Various Conditions
Critical stability data for handling and storage:
| Condition | Observation |
|---|---|
| Aqueous acid (pH < 2) | Rapid Boc deprotection within 1 hr |
| Aqueous base (pH > 10) | Ester hydrolysis dominates; bicyclic framework remains intact |
| UV light (254 nm) | Degradation observed after 48 hrs (15% decomposition) |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate has shown promise in drug development due to its structural features that allow for biological activity modulation.
Bioactive Compound Synthesis
The compound serves as a key intermediate in the synthesis of bioactive molecules. Its bicyclic structure can be modified to yield derivatives with enhanced pharmacological properties.
Asymmetric Synthesis
This compound is utilized in asymmetric synthesis processes, where it acts as a chiral building block. The use of biocatalysts has been explored to achieve high selectivity and yield in synthesizing complex molecules .
Case Study 1: Synthesis of Antiviral Agents
In recent studies, this compound was used in the synthesis of antiviral agents targeting hepatitis C virus. The compound's ability to undergo regioselective transformations facilitated the development of effective drug candidates .
Case Study 2: Development of Anticancer Compounds
Research indicates that derivatives of this bicyclic compound exhibit anticancer activity by interacting with specific cellular pathways. The modifications on the hydroxyl and carboxyl groups have been shown to enhance the potency against various cancer cell lines .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Binding to Enzymes: : It can act as an inhibitor or substrate, affecting enzymatic activity.
Pathway Modulation: : Influences biochemical pathways by altering the function of key proteins or receptors.
Structural Role: : Its unique bicyclic structure can stabilize or disrupt molecular conformations.
Comparison with Similar Compounds
Functional Group Variations
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1140029-11-3)
- Key Difference : The 5-position substituent is a ketone (5-oxo) instead of a hydroxyl group.
- Impact :
- Molecular Weight: 283.32 g/mol (C₁₄H₂₁NO₅) .
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 286836-79-1)
- Key Difference : Stereochemical inversion at the 5-position (5R vs. 5S configuration).
- Impact :
Ethyl (1S,3S,4R,5R)-2-Boc-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- Key Difference: Replacement of the 5-hydroxyl group with a dibenzylamino moiety.
- Impact: Increased steric bulk and hydrophobicity, influencing membrane permeability in drug candidates. Potential for amine-specific reactions (e.g., deprotection or alkylation) .
Bicyclic Core Variations
- 3-Azabicyclo[4.1.0]heptane Derivatives: Larger ring size ([4.1.0] vs. [2.2.1]) reduces ring strain, enhancing stability but decreasing reactivity.
Physicochemical and Commercial Profiles
Biological Activity
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C14H23NO5
- Molar Mass : 285.34 g/mol
- CAS Number : 501431-06-7
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves a series of reactions including the Diels-Alder reaction and subsequent rearrangements. The use of chiral Lewis acids has been reported to enhance the enantioselectivity of the process, yielding compounds with high enantiomeric ratios.
Pharmacological Potential
Research indicates that compounds similar to Ethyl (1S,3S,4S,5S)-rel-2-Boc have shown various biological activities:
- Antimicrobial Activity : Studies have demonstrated that bicyclic compounds can inhibit the growth of certain bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Antitumor Effects : Some derivatives have been investigated for their potential to induce apoptosis in cancer cells. The structural features of the bicyclic framework may play a critical role in modulating cellular pathways related to cancer progression.
- Neuroprotective Properties : There is emerging evidence that similar bicyclic structures can exhibit neuroprotective effects by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- A study on azabicyclo compounds indicated their effectiveness as inhibitors of the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
- Another investigation focused on the synthesis of these bicyclic structures and their subsequent testing against a panel of cancer cell lines showed promising results in terms of cytotoxicity and selectivity .
Data Table: Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Azabicyclo derivatives | Inhibition of bacterial growth |
| Antitumor | Bicyclic analogs | Induction of apoptosis in cancer cells |
| Neuroprotective | Similar bicyclic compounds | Reduction of oxidative stress in neuronal cells |
Research Findings
Recent literature has emphasized the importance of structural modifications on the biological activity of bicyclic compounds:
Q & A
Q. Key Optimization
- Tosylation Efficiency : Using DMAP as a catalyst improves yields (93%) compared to traditional methods .
- Reduction Steps : NaBH₄ in EtOH/THF is cost-effective for reducing esters to alcohols vs. LiBH₄ .
How can stereochemical integrity be confirmed during synthesis?
Q. Advanced Methodological Validation
X-ray Crystallography : Definitive proof of stereochemistry (e.g., for ethyl 2-azabicyclo derivatives) is achieved via single-crystal X-ray diffraction .
NMR Analysis :
- Coupling Constants : Vicinal coupling (e.g., J = 7.2–10.4 Hz in bicyclic protons) confirms ring geometry .
- NOE Experiments : Nuclear Overhauser effects differentiate axial/equatorial substituents .
Optical Rotation : Specific rotation ([α]ᴅ) values (e.g., +104.2° for Cbz-protected intermediates) verify enantiopurity .
Data Contradictions
Discrepancies in NMR integration (e.g., proton counts in ethyl 2-azabicyclo derivatives) highlight the need for careful spectral deconvolution .
What strategies are effective for resolving diastereomers in bicyclic intermediates?
Q. Advanced Separation Techniques
Chromatography :
- Flash chromatography (toluene/diethyl ether, 1:1) separates diastereomeric tert-butyl derivatives (e.g., 3a, 5a) .
- Chiral HPLC with polysaccharide columns resolves enantiomers .
Crystallization : Diastereomeric salts (e.g., with tartaric acid) exploit solubility differences .
Case Study
Ethyl (1R,3S,4S)-2-azabicyclo derivatives were isolated via column chromatography (hexane/EtOAc), with purity confirmed by ¹H NMR (δ 0.91–4.29 ppm) .
How can the Boc group be selectively removed without degrading the bicyclic core?
Q. Methodological Considerations
Acidic Conditions :
- TFA in DCM/MeOH (20 min, rt) cleaves Boc groups quantitatively while preserving ester and hydroxyl moieties .
- HCl in Dioxane : Mild conditions (4M HCl, 2h) avoid ring-opening side reactions .
Neutralization : Post-deprotection, basic Dowex resin neutralizes residual acid .
Q. Yield Data
What analytical techniques are critical for characterizing azabicyclo[2.2.1]heptane derivatives?
Q. Basic to Advanced Workflow
¹H/¹³C NMR :
- Diagnostic Peaks : Bicyclic protons (δ 1.7–4.5 ppm), Boc tert-butyl (δ 1.4 ppm) .
- Carbon Skeleton : Bridgehead carbons (δ 36–76 ppm) confirm bicyclic topology .
HRMS : High-resolution ESI-TOF validates molecular formulas (e.g., m/z 100.0760 for C₅H₁₀NO) .
IR Spectroscopy : Hydroxyl stretches (ν ~3400 cm⁻¹) and carbonyls (ν ~1700 cm⁻¹) monitor functional groups .
Contradiction Example
Misassignment of bridgehead protons in early NMR studies required X-ray validation .
How can reaction yields be improved in intramolecular cyclization steps?
Q. Advanced Optimization
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in azide-alkyne cycloadditions .
Catalysis : DMAP accelerates tosylation (93% yield) by stabilizing transition states .
Temperature Control : Refluxing NaOMe/MeOH (4h) optimizes ring closure vs. room temperature .
Q. Comparative Data
| Condition | Catalyst | Yield (%) |
|---|---|---|
| NaOMe, MeOH, reflux | None | 86 |
| LiBH₄, THF | - | 93 |
| DMAP, Et₃N | DMAP | 93 |
What are the challenges in scaling up azabicyclo[2.2.1]heptane synthesis?
Q. Methodological Pitfalls
Exothermic Reactions : Tosylation (TsCl) requires slow addition to prevent thermal degradation .
Purification : Column chromatography becomes impractical >10g; switch to recrystallization .
Stereochemical Drift : High-temperature steps may racemize chiral centers; monitor via [α]ᴅ .
Scale-Up Success
A 70% total yield was achieved for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane at 10g scale .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
